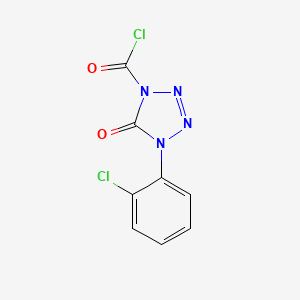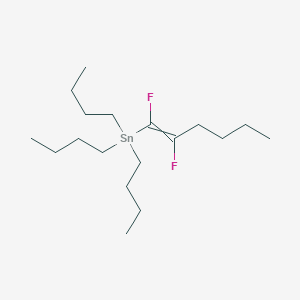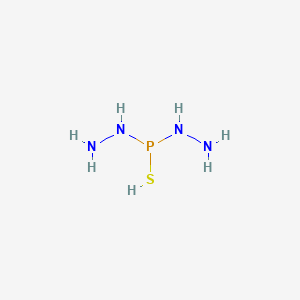![molecular formula C13H14N2O2S B12555286 1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione CAS No. 142409-79-8](/img/structure/B12555286.png)
1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine core structure. This compound is characterized by the presence of two methyl groups at positions 1 and 3, a phenylsulfanyl group at position 6, and a dione functionality at positions 2 and 4. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 1,3-dimethylbarbituric acid with a phenylsulfanyl methylating agent. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dione functionality can be reduced to a diol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydride, and dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes and receptors, leading to modulation of their activity. The dione functionality can participate in redox reactions, affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyluracil: Lacks the phenylsulfanyl group and has different chemical properties and applications.
1,3-Dimethyl-5-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione: Similar structure but with a different substitution pattern.
1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione: Contains an additional carbonyl group, leading to different reactivity and applications.
Uniqueness
1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the phenylsulfanyl group and the dione functionality. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
142409-79-8 |
|---|---|
Fórmula molecular |
C13H14N2O2S |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
1,3-dimethyl-6-(phenylsulfanylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O2S/c1-14-10(8-12(16)15(2)13(14)17)9-18-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
Clave InChI |
UZAGLLHVPDMVBT-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=O)N(C1=O)C)CSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrido[3,4-c][1,8]naphthyridine](/img/structure/B12555204.png)
![Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate](/img/structure/B12555211.png)









methanone](/img/structure/B12555267.png)
![1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12555273.png)
